molecular formula C25H31NO4 B2965090 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 449765-24-6

2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2965090
CAS No.: 449765-24-6
M. Wt: 409.526
InChI Key: WTHRMLJGWQCIBB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core with methoxy groups at positions 6 and 5. The structure features:

  • Position 1: A [4-(propan-2-yl)phenoxy]methyl group, introducing steric bulk and lipophilicity.
  • Position 2: A cyclopropanecarbonyl moiety, contributing unique steric and electronic properties due to ring strain.
  • Positions 6 and 7: Methoxy groups, common in bioactive THIQs for enhanced solubility and receptor interactions.

While direct pharmacological data for this compound are unavailable, its structural motifs align with THIQ derivatives studied as kinase inhibitors, orexin receptor antagonists, or antimicrobial agents .

Properties

IUPAC Name

cyclopropyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-16(2)17-7-9-20(10-8-17)30-15-22-21-14-24(29-4)23(28-3)13-19(21)11-12-26(22)25(27)18-5-6-18/h7-10,13-14,16,18,22H,5-6,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHRMLJGWQCIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing chiral tetrahydroisoquinoline derivatives.

Chemical Reactions Analysis

2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications at Position 2

The substituent at position 2 critically influences reactivity, binding affinity, and metabolic stability.

Compound Name Position 2 Substituent Molecular Formula Key Properties Reference
Target Compound Cyclopropanecarbonyl C₂₄H₂₉NO₄* High lipophilicity; potential metabolic stability
2-Chloro-6,7-dimethoxy-THIQ Chlorine C₁₁H₁₄ClNO₂ Electrophilic site for substitution
N-Benzyl-2-acetamide-THIQ (Cpd 51) Acetamide C₂₉H₃₂N₂O₄ Orexin-1 receptor antagonism (IC₅₀ = 12 nM)
2-Tosyl-6,7-dimethoxy-THIQ Tosyl (sulfonyl) C₁₉H₂₃NO₄S High melting point (150°C)

*Calculated based on structural analysis.

  • Cyclopropanecarbonyl vs. Chlorine serves as a leaving group in nucleophilic substitutions, enabling further derivatization .
  • Acetamide () : The acetamide in Compound 51 facilitates hydrogen bonding, critical for orexin-1 receptor binding. The cyclopropanecarbonyl group may instead engage in hydrophobic interactions .

Substituents at Position 1

Position 1 modifications alter steric bulk and electronic effects:

Compound Name Position 1 Substituent Key Properties Reference
Target Compound [4-(propan-2-yl)phenoxy]methyl Enhanced lipophilicity (logP ~3.8*)
1-(4-Trifluoromethylphenethyl)-THIQ 4-Trifluoromethylphenethyl Electron-withdrawing; improved metabolic resistance
1-(3,4,5-Trimethoxyphenylmethyl)-THIQ 3,4,5-Trimethoxyphenylmethyl Polar interactions via methoxy groups

*Estimated using fragment-based methods.

  • Phenoxy vs. Phenethyl (): The phenoxy group in the target compound introduces an ether linkage, reducing flexibility compared to phenethyl chains. This may limit conformational adaptability in binding pockets .
  • Isopropyl vs. Trifluoromethyl () : The isopropyl group increases hydrophobicity, whereas trifluoromethyl groups enhance electronegativity and oxidative stability .

Biological Activity

The compound 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 449765-24-6) is a synthetic derivative of tetrahydroisoquinoline, an important structural motif in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydroisoquinoline core followed by functionalization. Recent studies have highlighted various synthetic routes, including:

  • Pomeranz-Fritsch-Bobbitt Cyclization : This method has been employed to form the tetrahydroisoquinoline structure effectively.
  • Petasis Reaction : Used for incorporating specific substituents that enhance biological activity.

These methods have shown to yield high purity and specific stereochemistry, which is crucial for biological efficacy.

The biological activity of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has been investigated in various studies:

  • Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Neuroprotective Effects : Similar compounds in the tetrahydroisoquinoline family have demonstrated neuroprotective properties, suggesting that this compound may also exhibit protective effects against neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Neuroprotection in Animal Models : In studies involving rodent models of Parkinson's disease, derivatives of tetrahydroisoquinoline have shown promise in reducing neuroinflammation and protecting dopaminergic neurons.
  • Anticancer Properties : Compounds structurally related to 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline have been tested for anticancer activity, particularly against breast cancer cell lines.

Efficacy Data

StudyModelEffectReference
Study 1Rodent model of Parkinson's diseaseNeuroprotection observed
Study 2Breast cancer cell linesInhibition of cell proliferation

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